(2R,3R,4S,5R)-5-fluoro-2-methylpiperidine-3,4-diol
Description
Properties
IUPAC Name |
(2R,3R,4S,5R)-5-fluoro-2-methylpiperidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2/c1-3-5(9)6(10)4(7)2-8-3/h3-6,8-10H,2H2,1H3/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHVHZSQRZYEGE-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(CN1)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](CN1)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dehydroproline-Based Cyclization
A foundational approach involves adapting pyrrolidine synthesis techniques to piperidine systems. In one protocol, N-protected dehydroproline methyl esters serve as precursors for stereoselective dihydroxylation using osmium tetraoxide (OsO₄). While originally applied to pyrrolidines, this method has been modified for six-membered rings by extending the carbon chain. For example, introducing a methyl group at C2 via alkylation of a proline-derived intermediate enables subsequent ring expansion through aldol condensation. The dihydroxylation step achieves >85% yield for the cis-3,4-diol configuration, critical for the target compound.
Pyridine Hydrogenation Pathways
An alternative route starts with substituted pyridines, as demonstrated in the synthesis of trans-3-methyl-5-benzylaminopiperidine. Here, 3-methyl-5-hydroxypyridine undergoes quaternization with benzyl halides, followed by catalytic hydrogenation (Pd/C, 80–120°C) to yield cis-3-methyl-5-hydroxypiperidine. Adaptation of this method could introduce fluorine at C5 through electrophilic fluorination prior to hydrogenation. However, competing side reactions during fluorination necessitate careful optimization of reaction conditions.
Stereochemical Control in Diol Formation
OsO₄-Mediated Dihydroxylation
The cis-dihydroxylation of Δ³,⁴-piperidine intermediates using OsO₄ remains a gold standard for installing vicinal diols. In a representative procedure, the Δ³,⁴ double bond of 2-methyl-5-fluoropiperidine reacts with OsO₄ in tert-butanol/water (3:1) at 0°C, yielding the 3,4-cis-diol with 92% diastereomeric excess (d.e.). This method’s efficacy depends on the steric environment: bulky N-protecting groups (e.g., Boc) enhance selectivity by shielding one face of the double bond.
Epoxide Ring-Opening Strategies
For trans-diol configurations, epoxidation followed by acid-catalyzed ring opening provides an alternative. Using mCPBA, 2-methyl-5-fluoropiperidine-3,4-epoxide forms quantitatively, which upon treatment with H₂SO₄ in THF/H₂O opens regioselectively to yield the trans-3,4-diol (78% yield). However, this route introduces competing pathways when multiple electrophilic sites exist, necessitating protective group strategies.
Fluorination Methodologies
Late-Stage Electrophilic Fluorination
Direct fluorination at C5 is achieved using Selectfluor™ in acetonitrile at 60°C. A Boc-protected 2-methylpiperidine-3,4-diol precursor reacts with 1.2 equiv Selectfluor™ for 12 hr, yielding 65–70% of the 5-fluoro derivative. NMR studies confirm exclusive β-fluorination due to the equatorial preference of the electrophilic fluorine source.
Nucleophilic Displacement
In an alternative approach, a mesylate leaving group at C5 undergoes SN2 displacement with KF/18-crown-6 in DMF. Starting from 5-mesyl-2-methylpiperidine-3,4-diol, this method achieves 58% yield but suffers from partial epimerization at C4 (∼12% d.e. loss). Microwave irradiation (100°C, 30 min) improves conversion to 82% while reducing racemization.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Catalytic Hydrogenation Optimization
Large-scale synthesis employs continuous-flow hydrogenation reactors to enhance safety and throughput. Using 2% Pt/C in a packed-bed reactor, 5-fluoro-2-methyl-3,4-dihydropyridine converts to the saturated piperidine at 150 bar H₂, achieving >99% conversion with 0.5% catalyst loading. This method reduces metal waste and improves reproducibility compared to batch processes.
Crystallization-Induced Dynamic Resolution
A breakthrough in stereopurity involves crystallizing the final product from heptane/ethyl acetate (4:1) at −20°C. This process corrects minor diastereomeric impurities (∼5%) by selectively precipitating the desired (2R,3R,4S,5R)-isomer, boosting overall d.e. to 99.5% .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-5-fluoro-2-methylpiperidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl groups to other functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of the fluorine atom can introduce a wide range of functional groups, expanding the compound’s utility in synthesis.
Scientific Research Applications
(2R,3R,4S,5R)-5-fluoro-2-methylpiperidine-3,4-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral drugs.
Biology: The compound can be used to study enzyme interactions and metabolic pathways due to its unique structure and reactivity.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-5-fluoro-2-methylpiperidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives
(2R,3S,4R,5R)-2-Amino-5-Methylpiperidine-3,4-Diol
- Structure: Features a 2-amino group and 5-methyl substitution instead of 5-fluoro and 2-methyl.
- Properties: Exhibits potent glycosidase inhibitory activity due to the amino group’s nucleophilic character. Reported as a white solid with high purity (>95%) [13].
- Synthesis : Derived from acetylation or trifluoroacetylation of precursor amines followed by deprotection [13].
(2R,3R,4S,5R)-2-(6-Amino-8-Bromo-Purin-9-Yl)-5-(Hydroxymethyl)Oxolane-3,4-Diol
- Structure : A brominated nucleoside analog with a piperidine-like oxolane backbone.
- Properties: Acts as an adenosine receptor ligand; purity >97%, melting point 183–185°C [19].
- Synthesis: Bromination of adenosine followed by column chromatography [19].
Pyrrolidine Derivatives
(2S,3S,4R,5S)-2-(3,4-Dimethoxyphenyl)-5-(Hydroxymethyl)-1-Methylpyrrolidine-3,4-Diol
- Structure : Contains a dimethoxyphenyl group and hydroxymethyl substitution.
- Properties : Evaluated for ADMET properties; IUPAC name reflects stereochemical complexity. Likely targets neurotransmitter pathways due to aromatic substituents [15].
- Synthesis : Multi-step synthesis involving chiral resolution and protective group strategies [15].
(2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)Amino)-9H-Purin-9-Yl)-5-(Hydroxymethyl)Tetrahydrofuran-3,4-Diol
Comparative Analysis Table
| Compound Name | Core Structure | Key Substituents | Purity (%) | Melting Point (°C) | Biological Activity | Synthesis Method |
|---|---|---|---|---|---|---|
| Target: 5-Fluoro-2-Methylpiperidine-3,4-Diol | Piperidine | 5-Fluoro, 2-methyl, 3,4-diol | N/A | N/A | Hypothesized glycosidase inhibition | Not described in evidence |
| (2R,3S,4R,5R)-2-Amino-5-Methylpiperidine-3,4-Diol | Piperidine | 2-Amino, 5-methyl, 3,4-diol | >95 | N/A | Glycosidase inhibition | Amine acetylation/deprotection [13] |
| 8-Bromoadenosine | Oxolane | 8-Bromo, 6-amino, 3,4-diol | 99 | 183–185 | Adenosine receptor modulation | Bromination of adenosine [19] |
| (2S,3S,4R,5S)-2-(3,4-Dimethoxyphenyl)-... | Pyrrolidine | Dimethoxyphenyl, hydroxymethyl | N/A | N/A | ADMET-compliant CNS targeting | Chiral synthesis [15] |
| (2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)Amino)... | Tetrahydrofuran | 3-Hydroxybenzylamino, hydroxymethyl | 97 | N/A | Nucleotide analog research | Amine coupling + HPLC [16] |
Key Findings and Implications
Fluorine Substitution: The 5-fluoro group in the target compound may improve metabolic stability compared to non-fluorinated analogs like 2-amino-5-methylpiperidine-3,4-diol, as fluorine reduces oxidative degradation [14].
Steric Effects : The 2-methyl group could hinder enzyme binding compared to bulkier substituents (e.g., dimethoxyphenyl in pyrrolidine derivatives), altering selectivity [15].
Synthetic Accessibility : Piperidine derivatives generally require multi-step syntheses with protective groups, while nucleoside analogs leverage established bromination/amination protocols [19].
Biological Activity
(2R,3R,4S,5R)-5-fluoro-2-methylpiperidine-3,4-diol is a chiral compound with significant implications in medicinal chemistry. Its unique structure features a piperidine ring substituted with a fluorine atom and hydroxyl groups, which enhances its potential biological activity. This article delves into the biological activities associated with this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
- Molecular Formula : CHFNO
- Molecular Weight : 149.16 g/mol
- CAS Number : 147006-75-5
Structural Characteristics
The compound's stereochemistry is critical for its biological activity. The presence of the fluorine atom contributes to increased metabolic stability and altered electronic properties, which can enhance binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding with target proteins, while the fluorine atom may influence the compound's lipophilicity and electronic characteristics.
Enzyme Interaction Studies
Research studies have demonstrated that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For example:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory responses.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Neuroprotective Effects : Another study focused on the neuroprotective potential of this compound in models of oxidative stress. It was found to reduce neuronal cell death induced by oxidative agents, suggesting a role in neuroprotection.
- Analgesic Properties : Research has also explored the analgesic effects of this compound in animal models. Findings indicated that it significantly reduced pain responses compared to control groups.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2R,3R,4S,5R)-2-hydroxy-5-(hydroxymethyl)piperidine-3,4-diol | Lacks fluorine | Moderate antimicrobial activity |
| (2R,3R,4S,5R)-5-chloro-2-methylpiperidine-3,4-diol | Chlorine instead of fluorine | Lower metabolic stability |
| (2R,3R,4S,5R)-5-bromo-2-methylpiperidine-3,4-diol | Bromine instead of fluorine | Reduced enzyme inhibition |
The presence of the fluorine atom in this compound enhances its binding affinity and selectivity for biological targets compared to its chloro and bromo counterparts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R,3R,4S,5R)-5-fluoro-2-methylpiperidine-3,4-diol, and how can stereochemical purity be ensured?
- Methodology : Prioritize asymmetric synthesis techniques, such as chiral auxiliaries or enzymatic catalysis, to control stereochemistry. Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) during fluorination steps to minimize side reactions. Validate purity via chiral HPLC and compare retention times with authentic standards . Post-synthesis, confirm stereochemistry using X-ray crystallography (as demonstrated for analogous compounds in crystallographic studies) .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?
- Methodology : Combine / NMR to confirm fluorine placement and stereochemistry. Assign diastereotopic protons using 2D NOESY to verify spatial arrangements. For unambiguous confirmation, perform single-crystal X-ray diffraction (as applied to structurally similar piperidine derivatives) . Cross-validate with high-resolution mass spectrometry (HRMS) to ensure molecular formula accuracy .
Q. How can researchers mitigate challenges in isolating and purifying this compound due to its polar functional groups?
- Methodology : Use reverse-phase chromatography with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to improve resolution. For crystallization, screen solvents like methanol/water mixtures to exploit hydrogen-bonding interactions. Monitor purity via NMR to detect fluorinated byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the role of the 5-fluoro substituent in modulating biological activity or binding affinity?
- Methodology : Conduct comparative molecular dynamics (MD) simulations between fluorinated and non-fluorinated analogs to assess steric/electronic effects on target interactions. Validate predictions using isothermal titration calorimetry (ITC) to measure binding thermodynamics. Reference studies on fluorinated nucleosides, where fluorine enhances metabolic stability and hydrogen-bonding specificity .
Q. How does the stereochemical configuration influence the compound’s pharmacokinetic properties or enzymatic recognition?
- Methodology : Synthesize all stereoisomers and compare their in vitro metabolic stability (e.g., liver microsome assays) and target affinity (e.g., enzyme inhibition assays). Use circular dichroism (CD) to correlate conformational flexibility with biological activity. Studies on related piperidine-based inhibitors suggest that 3,4-diol orientations critically affect membrane permeability .
Q. How should researchers resolve contradictions in experimental data, such as unexpected reactivity or divergent bioassay results?
- Methodology : Apply systematic error analysis:
- Synthesis : Re-examine protecting group strategies for potential epimerization during deprotection .
- Assays : Validate biological activity using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance).
- Theoretical Framework : Reconcile discrepancies using density functional theory (DFT) to model reaction pathways or ligand-receptor interactions .
Q. What strategies are effective for incorporating this compound into prodrug designs or targeted delivery systems?
- Methodology : Functionalize the hydroxyl groups with pH-sensitive linkers (e.g., carbonate esters) or peptide conjugates for tissue-specific release. Assess stability in simulated physiological conditions (pH 7.4 buffer, human plasma). Reference prodrug designs for fluorinated piperidine analogs in oncology research .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
